![molecular formula C12H18N4O8 B14242774 1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) CAS No. 393056-45-6](/img/structure/B14242774.png)
1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes nitro groups, which are known for their reactivity and potential use in various chemical reactions.
Méthodes De Préparation
The synthesis of 1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) involves multiple steps. One common method includes the reaction of appropriate precursors under controlled conditions to form the spiro structure. The reaction typically involves the use of nitro compounds and other reagents to introduce the nitro groups into the molecule. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. .
Applications De Recherche Scientifique
1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Potential use in biochemical studies due to its unique structure and reactivity.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Used in the production of materials with specific properties, such as polymers and resins
Mécanisme D'action
The mechanism of action of 1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) involves its interaction with molecular targets through its nitro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) can be compared with other similar compounds, such as:
7,11-dimethyl-9,9-dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane: Similar spiro structure but with different substituents.
1,4-Dioxa-7,10-dithiacyclododecane-8-carbonitrile: Different functional groups and reactivity.
1,4-dioxa-7,11-dithiacyclotridecan-9-one: Similar ring structure but different functional groups
These comparisons highlight the uniqueness of 1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4
Propriétés
Numéro CAS |
393056-45-6 |
|---|---|
Formule moléculaire |
C12H18N4O8 |
Poids moléculaire |
346.29 g/mol |
Nom IUPAC |
1-(7-acetyl-9,9-dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecan-11-yl)ethanone |
InChI |
InChI=1S/C12H18N4O8/c1-9(17)13-5-11(15(19)20,16(21)22)6-14(10(2)18)8-12(7-13)23-3-4-24-12/h3-8H2,1-2H3 |
Clé InChI |
UTLMDHDOKUYLNY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC(CN(CC2(C1)OCCO2)C(=O)C)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


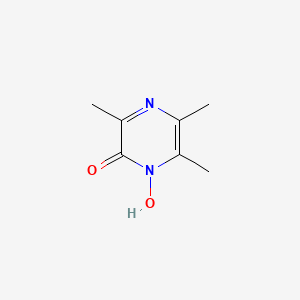
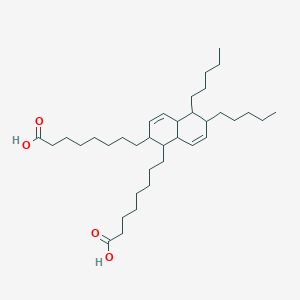
![(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane](/img/structure/B14242699.png)
![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)
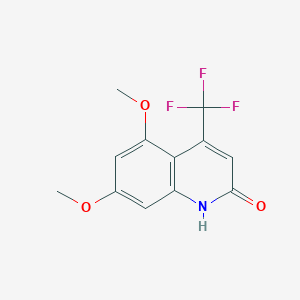
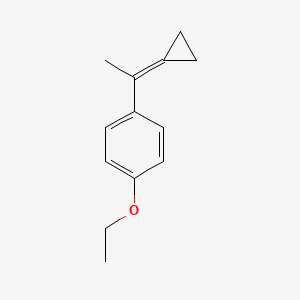

![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
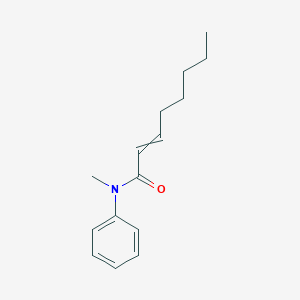
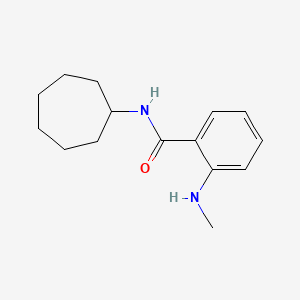
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)
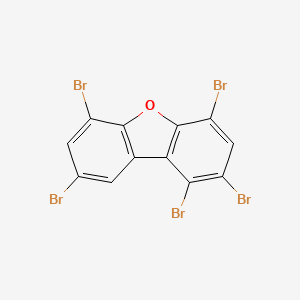

![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
